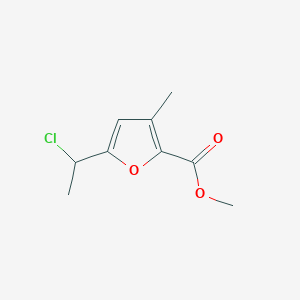
1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid, abbreviated as TBFP, is an organic compound derived from piperidinecarboxylic acid and is composed of a tert-butoxycarbonyl group at the 1-position, a 4-fluoro-3-methylphenyl group at the 3-position, and a 2-piperidinecarboxylic acid group. The compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the preparation of derivatives of piperidine and pyrrolidine.
Mechanism of Action
The mechanism of action of TBFP is based on its ability to react with a wide range of substrates. TBFP is able to react with a variety of organic compounds, such as amines, acids, and alcohols. This allows it to form a wide range of derivatives, which can be used in the synthesis of various pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
TBFP has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the cytochrome P450 enzyme, which is involved in the metabolism of drugs. In addition, TBFP has been found to have an anticonvulsant effect, as well as an anti-inflammatory effect. Furthermore, TBFP has been shown to have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
TBFP has a number of advantages and limitations for lab experiments. A major advantage of TBFP is its ability to react with a wide range of substrates, allowing it to be used in the synthesis of a wide range of compounds. In addition, TBFP is relatively easy to handle and is relatively stable in aqueous solutions. However, TBFP is also highly toxic and should be handled with caution. Furthermore, TBFP is also expensive and can be difficult to obtain.
Future Directions
There are a number of potential future directions for TBFP. One potential direction is the development of improved synthesis methods for TBFP. This could involve the development of new catalysts or the use of different reaction conditions. Another potential direction is the development of new derivatives of TBFP. This could involve the synthesis of novel piperidine and pyrrolidine derivatives, as well as peptide derivatives. Finally, further research could be conducted into the biochemical and physiological effects of TBFP, as well as its potential applications in drug discovery.
Scientific Research Applications
TBFP is widely used in scientific research, particularly in the fields of organic synthesis and drug discovery. It is used in the synthesis of various pharmaceuticals and agrochemicals, such as insecticides, herbicides, and fungicides. In addition, TBFP is also used in the synthesis of piperidine and pyrrolidine derivatives, which are important intermediates in the synthesis of various drugs. Furthermore, TBFP is used in the synthesis of peptides, which are important building blocks in the synthesis of peptide-based drugs.
properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-11-10-12(7-8-14(11)19)13-6-5-9-20(15(13)16(21)22)17(23)24-18(2,3)4/h7-8,10,13,15H,5-6,9H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAKZLAABFIUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCN(C2C(=O)O)C(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1469840.png)



![2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide](/img/structure/B1469844.png)
![[1-(6-Methylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469845.png)





![[4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol](/img/structure/B1469861.png)